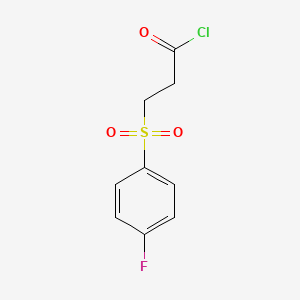

3-((4-Fluorophenyl)sulfonyl)propanoyl chloride

Overview

Description

“3-((4-Fluorophenyl)sulfonyl)propanoyl chloride” is a chemical compound used for research and development . It has a CAS Number of 682760-24-3 and a molecular weight of 232.23 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-((4-fluorophenyl)sulfonyl)propanoyl chloride . The InChI code is 1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

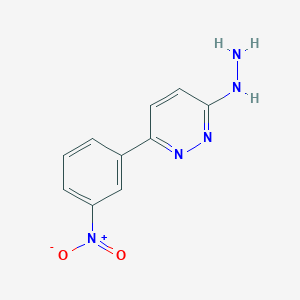

1. Antiandrogen Synthesis

3-((4-Fluorophenyl)sulfonyl)propanoyl chloride has been utilized in the synthesis of nonsteroidal antiandrogens. For instance, it was used in the resolution of a specific antiandrogen (ICI 176334) through chromatographic separation and hydrolysis-oxidation processes (Tucker, Chesterson, 1988). Another study explored the synthesis and structure-activity relationships of various derivatives of 2-hydroxypropionanilides, including 3-((4-fluorophenyl)sulfonyl)propanoyl derivatives, demonstrating their potential in treating androgen-responsive diseases (Tucker, Crook, Chesterson, 1988).

2. Fuel Cell Applications

This compound has been applied in the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, with applications in fuel cells. These copolymers showed promising proton conductivity and mechanical properties, making them suitable for fuel-cell applications (Bae, Miyatake, Watanabe, 2009).

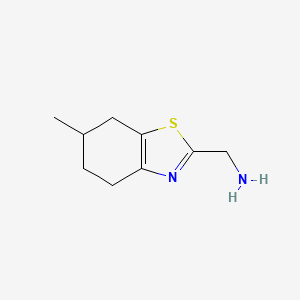

3. Radiolabelling in Medical Imaging

In medical imaging, 3-((4-Fluorophenyl)sulfonyl)propanoyl chloride was used as a prosthetic agent for the radiolabelling of amines, aiding in the development of imaging agents for positron emission tomography (PET). This application highlights its potential in enhancing medical diagnostic techniques (Löser, Fischer, Hiller, Köckerling, Funke, Maisonial, Brust, Steinbach, 2013).

4. Electrochemical Capacitor Applications

The compound has been explored in the context of electroactive polymers for electrochemical capacitors. Its derivatives were investigated for their electrochemical performance, revealing potential in energy storage technologies (Ferraris, Eissa, Brotherston, Loveday, 1998).

5. Genetically Encoded Fluorescent Amino Acid

A study reported the use of a fluorescent amino acid derivative for selective and efficient biosynthetic incorporation into proteins, providing a powerful tool to study protein dynamics and interactions (Summerer, Chen, Wu, Deiters, Chin, Schultz, 2006).

Safety and Hazards

Future Directions

Sulfonyl fluorides, such as this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides, opening new horizons for the synthesis of these compounds .

properties

IUPAC Name |

3-(4-fluorophenyl)sulfonylpropanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3S/c10-9(12)5-6-15(13,14)8-3-1-7(11)2-4-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFBVOHRPPJOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Fluorophenyl)sulfonyl)propanoyl chloride | |

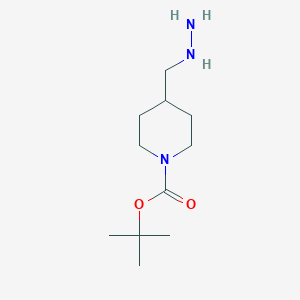

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3199794.png)

![3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol](/img/structure/B3199795.png)

![4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199839.png)

![{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199844.png)

![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine](/img/structure/B3199882.png)